The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone, identified by its CAS number 1324189-13-0, is a synthetic organic molecule notable for its potential applications in medicinal chemistry. This compound features a complex structure that includes an azetidine ring, an oxadiazole moiety, and a phenylisoxazole group, which contribute to its biological activity and chemical properties.
This compound has been cataloged in various chemical databases, including PubChem and BenchChem, which provide essential information regarding its molecular formula, weight, and structural characteristics. The molecular formula for this compound is , with a molecular weight of approximately 392.43 g/mol. Its classification falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings.
The synthesis of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps that include the formation of the oxadiazole ring followed by the construction of the azetidine framework.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone can be represented using various structural notations:
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
This notation highlights the arrangement of atoms in the molecule and indicates functional groups present.
Key features include:
The compound can participate in various chemical reactions due to its functional groups:
These reactions can be exploited for further derivatization or modification of the compound for enhanced activity or selectivity.
The mechanism of action for (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone largely depends on its interactions with biological targets, potentially acting as an inhibitor or modulator in various biochemical pathways.
Quantitative data regarding its efficacy and potency would typically be obtained through biological assays.
The physical properties of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone include:
Property | Value |
---|---|
Molecular Weight | 392.43 g/mol |
Molecular Formula | |
Density | Not available |
Melting Point | Not available |
Solubility | Not specified |
Chemical properties include stability under various conditions, reactivity towards electrophiles/nucleophiles, and potential degradation pathways.
This compound has potential applications in several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: